5-Bromo-2-isobutoxybenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(2-methylpropoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-7(2)6-15-10-4-3-8(12)5-9(10)11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNNDNQWGQNULE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367159 | |
| Record name | 5-bromo-2-isobutoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60783-93-9 | |
| Record name | 5-Bromo-2-(2-methylpropoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60783-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-2-isobutoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies and Chemical Transformations
Synthesis of 5-Bromo-2-isobutoxybenzoic Acid
The preparation of this compound can be achieved through both direct synthesis from appropriate precursors and multi-step routes involving functional group interconversions.
Direct synthesis of this compound typically involves the bromination of a 2-isobutoxybenzoic acid precursor. While specific protocols for this exact transformation are not extensively detailed in publicly available literature, established methods for the bromination of related compounds serve as a strong precedent. One such approach involves the electrophilic aromatic substitution of 2-alkylbenzoic acids with bromine in the presence of sulfuric acid. google.com The use of an iron catalyst in such reactions is also common to facilitate the bromination. google.com
Another viable method is the use of N-Bromosuccinimide (NBS) in a strong acid, such as sulfuric acid. This system is effective for the monobromination of activated and deactivated aromatic rings. For instance, a patented method describes the high-selectivity synthesis of 5-bromo-2-chlorobenzoic acid from 2-chlorobenzoic acid using an NBS/sulfuric acid system. google.com This suggests that a similar protocol could be adapted for the bromination of 2-isobutoxybenzoic acid, where the isobutoxy group would direct the incoming bromine to the para position (position 5).
Table 1: Plausible Direct Synthesis Approaches
| Starting Material | Reagents | Key Conditions | Product |
|---|---|---|---|
| 2-Isobutoxybenzoic acid | Br₂, H₂SO₄, Fe powder | Room temperature | This compound |
Multi-step synthetic routes offer greater flexibility and are often employed for the preparation of this compound. These routes typically involve the modification of readily available precursors.
One of the most common strategies is the Williamson Ether Synthesis . This method starts with 5-bromosalicylic acid, a commercially available compound. nih.govresearchgate.net The phenolic hydroxyl group of 5-bromosalicylic acid is deprotonated with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form an alkoxide, which then undergoes a nucleophilic substitution (SN2) reaction with an isobutyl halide, such as isobutyl bromide, to form the isobutoxy ether. masterorganicchemistry.com This reaction is typically carried out in a polar aprotic solvent.
A second well-established route involves the hydrolysis of a nitrile precursor . The intermediate, 5-bromo-2-isobutoxybenzonitrile (B1400259), is a known precursor in the synthesis of the gout medication Febuxostat. This nitrile can be synthesized via a three-step process starting from salicylaldehyde. The nitrile group of 5-bromo-2-isobutoxybenzonitrile can then be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. For example, a method for the hydrolysis of the related 5-bromo-2-chlorobenzonitrile (B107219) involves treatment with an alkali base followed by acidification with a protic acid to yield the carboxylic acid. google.com
Table 2: Synthesis via Precursor Modification
| Precursor | Reaction Type | Reagents | Product |
|---|---|---|---|
| 5-Bromosalicylic acid | Williamson Ether Synthesis | 1. Base (e.g., K₂CO₃) 2. Isobutyl bromide | This compound |
Chemical Transformations and Derivatization Strategies
The functional groups of this compound provide multiple avenues for derivatization to generate a library of analogues for various research applications.
The carboxylic acid group is a versatile handle for chemical modification. Standard transformations include:
Esterification: Reaction with various alcohols under acidic conditions (Fischer esterification) or using coupling agents provides the corresponding esters.
Amidation: The carboxylic acid can be converted to amides by reaction with primary or secondary amines. This transformation often requires the use of coupling reagents to activate the carboxylic acid, such as generating phosphonium (B103445) salts in situ from reagents like N-chlorophthalimide and triphenylphosphine. nih.gov Alternatively, direct amidation of esters, which can be formed from the carboxylic acid, with sodium amidoboranes offers a rapid and chemoselective route to amides at room temperature. nih.gov
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (5-bromo-2-isobutoxyphenyl)methanol. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). A similar reduction of 2-amino-5-bromobenzoic acid to the corresponding alcohol has been reported using this reagent. orgsyn.org
The bromine atom at position 5 serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction is particularly noteworthy. tcichemicals.com This reaction allows for the coupling of the bromo-aromatic substrate with a wide variety of organoboron compounds (boronic acids or esters) to introduce aryl, heteroaryl, alkyl, and alkenyl groups at the 5-position. nih.govnih.gov These reactions are typically catalyzed by a palladium complex, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), in the presence of a base like potassium carbonate. nih.gov The versatility and functional group tolerance of the Suzuki reaction make it a highly valuable strategy for the diversification of the this compound scaffold.
Scalability and Process Optimization in Academic Synthesis
The translation of a synthetic route from a small-scale reaction to a larger, preparative scale in an academic laboratory requires careful consideration of various factors to maintain efficiency, safety, and product quality. For this compound, the primary synthetic challenges lie in achieving high yields of the desired product while minimizing the formation of impurities, particularly regioisomers.
Strategies for Improved Reaction Yields and Purity
The academic synthesis of this compound can be approached through two primary retrosynthetic pathways: the bromination of 2-isobutoxybenzoic acid or the etherification of 5-bromosalicylic acid. Both routes require optimization to maximize yield and purity.
A key strategy for enhancing yield is the careful control of reaction parameters. In the bromination of aromatic compounds, the choice of brominating agent and reaction conditions is critical. For instance, in the synthesis of the related compound 5-bromo-2-methoxybenzoic acid from m-methoxybenzoic acid, the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst and sulfuric acid has been reported to achieve a high yield of 93.4% and a purity of 99.1%. A similar approach could be adopted for the bromination of 2-isobutoxybenzoic acid.
Purification of the crude product is another critical step for obtaining high-purity this compound. Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial and is often determined empirically. For example, in the synthesis of 5-bromo-2-iodobenzoic acid, recrystallization from 50% ethanol (B145695) was effective in affording a pale yellow solid with a yield of 87%. chemicalbook.com Similarly, the purification of a crude bromo compound in the synthesis of 5-bromo-2-methylbenzoic acid was achieved by recrystallization from ethanol. These examples suggest that an alcohol-based solvent system would likely be effective for the purification of this compound.
The table below outlines potential strategies and their rationales for improving the yield and purity of this compound in an academic setting, based on findings from related syntheses.
| Strategy | Rationale | Expected Outcome |
| Controlled Bromination | Use of a mild and selective brominating agent like N-bromosuccinimide (NBS) with a catalytic amount of a Lewis or Brønsted acid can improve the regioselectivity of the reaction and minimize over-bromination. | Higher yield of the desired 5-bromo isomer and reduced formation of di-brominated byproducts. |
| Optimized Reaction Temperature | Maintaining a consistent and optimal reaction temperature can prevent side reactions and decomposition of the starting material or product, leading to a cleaner reaction profile. | Increased yield and purity of the crude product before purification. |
| Recrystallization | This technique is highly effective for removing isomeric impurities and other byproducts that have different solubility profiles than the target compound. | Significant improvement in the final purity of this compound. |
| Use of High-Purity Starting Materials | Starting with high-purity 2-isobutoxybenzoic acid or 5-bromosalicylic acid will reduce the introduction of impurities that may be difficult to remove in later stages. | Higher purity of the final product and potentially higher reaction yields. |
Methodologies for Minimizing and Controlling Isomer Formation
A significant challenge in the synthesis of this compound via the bromination of 2-isobutoxybenzoic acid is the potential for the formation of other constitutional isomers. The directing effects of the substituents on the aromatic ring will govern the position of the incoming bromine atom. The isobutoxy group (-OCH₂CH(CH₃)₂) is an ortho-, para-director, while the carboxylic acid group (-COOH) is a meta-director. In 2-isobutoxybenzoic acid, the powerful activating and ortho-, para-directing effect of the isobutoxy group at position 2 would strongly favor bromination at the para position (position 5), leading to the desired product. However, some formation of the ortho-isomer (3-bromo-2-isobutoxybenzoic acid) and the other para-isomer (4-bromo-2-isobutoxybenzoic acid) might occur.
To minimize the formation of unwanted isomers, several methodologies can be employed. One approach is the use of specific catalysts that can enhance the regioselectivity of the bromination reaction. For example, in the preparation of 5-bromo-2-chlorobenzoic acid, a catalyst such as sodium sulfide (B99878), sodium sulfite, or potassium sulfide was added to inhibit the formation of the 4-bromo-2-chlorobenzoic acid isomer. This suggests that certain additives can influence the isomeric distribution of the product.
Another strategy is to carefully control the reaction conditions, such as temperature and the rate of addition of the brominating agent. Running the reaction at a lower temperature can often increase the selectivity for the thermodynamically favored product.
The table below presents potential methodologies for controlling isomer formation during the synthesis of this compound.
| Methodology | Rationale | Expected Outcome |
| Catalyst Selection | The use of a specific catalyst can block certain positions on the aromatic ring or electronically favor the formation of the desired isomer. For instance, a bulky Lewis acid catalyst might sterically hinder bromination at the position ortho to the isobutoxy group. | Increased ratio of the desired 5-bromo isomer compared to other isomers. |
| Low-Temperature Bromination | Conducting the bromination at reduced temperatures can enhance the kinetic selectivity of the reaction, favoring the formation of the sterically less hindered and electronically favored 5-bromo isomer. | A higher isomeric purity in the crude reaction mixture. |
| Alternative Synthetic Route | Synthesizing the target molecule via the etherification of 5-bromosalicylic acid with an isobutyl halide would circumvent the issue of isomeric mixtures from bromination entirely, as the bromo- and hydroxyl- groups are already in the desired positions. | Exclusive formation of the this compound isomer, assuming complete reaction. |
By employing these strategies for improving reaction yields, enhancing purity, and controlling isomer formation, the academic synthesis of this compound can be optimized for scalability and efficiency.
Iii. Advanced Characterization and Computational Analysis
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of 5-Bromo-2-isobutoxybenzoic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (FT-IR, FT-Raman) provide detailed information about the connectivity of atoms, molecular weight, and functional groups present in the molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are essential for unambiguous structural assignment. While experimental data for this specific compound is not publicly available, the expected chemical shifts and coupling patterns can be predicted based on the analysis of analogous compounds such as isobutylbenzene (B155976) and various substituted benzoic acids. rsc.orgchemicalbook.com
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the isobutoxy group and the aromatic protons.
Isobutoxy Group: The isobutoxy group should present as a doublet for the six equivalent methyl protons (-(CH₃)₂), a multiplet for the methine proton (-CH-), and a doublet for the methylene (B1212753) protons (-O-CH₂-). The chemical shift of the methylene protons will be the most downfield of the three due to the deshielding effect of the adjacent oxygen atom.
Aromatic Protons: The benzene (B151609) ring has three protons. The proton at the C6 position is expected to be a doublet, coupled to the proton at the C4 position (meta-coupling). The proton at C4 will appear as a doublet of doublets, being coupled to the protons at C3 and C6. The proton at C3 will likely be a doublet, coupled to the proton at C4. The electron-withdrawing nature of the bromine atom and the carboxylic acid group, along with the electron-donating nature of the isobutoxy group, will influence the precise chemical shifts of these aromatic protons.
Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm. rsc.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule.
Isobutoxy Group Carbons: The isobutoxy group will show three distinct carbon signals: one for the two equivalent methyl carbons, one for the methine carbon, and one for the methylene carbon attached to the oxygen.
Aromatic Carbons: The benzene ring will exhibit six signals for the six aromatic carbons. The carbon atom attached to the bromine (C5) and the carbon attached to the isobutoxy group (C2) will have their chemical shifts significantly influenced by these substituents. The carbon of the carboxylic acid group (C1) will also be clearly identifiable. The chemical shifts of the other aromatic carbons (C3, C4, C6) will be in the typical aromatic region. oregonstate.edu
Carbonyl Carbon: The carbon of the carbonyl group in the carboxylic acid will appear at a downfield chemical shift, characteristic of carboxylic acids. oregonstate.edu
A summary of the predicted NMR data is presented in the table below.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Carboxylic Acid (-COOH) | > 10 | broad singlet | - |
| Aromatic (C3-H) | 7.0 - 8.0 | d | J ≈ 8.0 |
| Aromatic (C4-H) | 7.0 - 8.0 | dd | J ≈ 8.0, 2.0 |
| Aromatic (C6-H) | 7.0 - 8.0 | d | J ≈ 2.0 |
| Isobutoxy (-O-CH₂-) | 3.8 - 4.2 | d | J ≈ 6.0 |
| Isobutoxy (-CH-) | 1.8 - 2.2 | m | - |
| Isobutoxy (-(CH₃)₂) | 0.9 - 1.2 | d | J ≈ 6.7 |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| Carbonyl (-COOH) | 165 - 175 |
| Aromatic (C2) | 155 - 165 |
| Aromatic (C5) | 110 - 120 |
| Aromatic (C1, C3, C4, C6) | 115 - 140 |
| Isobutoxy (-O-CH₂-) | 70 - 80 |
| Isobutoxy (-CH-) | 25 - 35 |
| Isobutoxy (-(CH₃)₂) | 18 - 25 |
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its fragmentation pattern upon ionization.
For this compound (C₁₁H₁₃BrO₃), the molecular weight is approximately 273.12 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak in the mass spectrum is expected to appear as a characteristic pair of peaks (M and M+2) of almost equal intensity. youtube.com
The fragmentation of this compound under electron ionization (EI) is likely to proceed through several key pathways:
Loss of the isobutyl group: A common fragmentation pathway for ethers is the cleavage of the C-O bond, leading to the loss of the isobutyl radical (•C₄H₉), resulting in a fragment ion corresponding to 5-bromo-2-hydroxybenzoic acid.
Loss of the isobutoxy group: Cleavage of the O-alkyl bond can lead to the loss of the isobutoxy radical (•OC₄H₉).
Decarboxylation: The loss of a carboxyl group (•COOH) or carbon dioxide (CO₂) from the molecular ion is a characteristic fragmentation for benzoic acids. libretexts.org
Loss of water: Dehydration can occur, particularly in ortho-substituted benzoic acids. sapphirebioscience.com
Fragmentation of the isobutyl chain: The isobutyl group itself can undergo fragmentation, leading to the loss of smaller alkyl fragments.
The predicted major fragment ions are summarized in the table below.
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 272/274 | [C₁₁H₁₃BrO₃]⁺ | Molecular Ion (M⁺) |
| 215/217 | [C₇H₅BrO₂]⁺ | Loss of isobutylene (B52900) (C₄H₈) |
| 199/201 | [C₇H₄BrO]⁺ | Loss of isobutoxy radical (•OC₄H₉) |
| 228/230 | [C₁₀H₁₂BrO]⁺ | Loss of carboxyl radical (•COOH) |
| 171/173 | [C₆H₄Br]⁺ | Loss of isobutoxy and carboxyl groups |
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
O-H Stretch: A very broad absorption band is expected in the FT-IR spectrum in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is broadened by strong intermolecular hydrogen bonding. libretexts.org
C-H Stretches: The aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the isobutoxy group will be observed in the 2850-3000 cm⁻¹ range.
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretching of the carboxylic acid is expected around 1700 cm⁻¹. Conjugation with the benzene ring and intramolecular hydrogen bonding may shift this peak to a slightly lower wavenumber. libretexts.org
C-O Stretches: The C-O stretching vibrations of the carboxylic acid and the ether linkage are expected in the region of 1200-1300 cm⁻¹.
C-Br Stretch: The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, generally between 500 and 700 cm⁻¹. chemicalbook.com
Aromatic C=C Stretches: The stretching vibrations of the benzene ring are expected to produce several bands in the 1450-1600 cm⁻¹ region.
The predicted key vibrational frequencies are tabulated below.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium to Strong |
| Carbonyl C=O | Stretch | ~1700 | Strong, Sharp |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
| Carboxylic Acid/Ether C-O | Stretch | 1200 - 1300 | Strong |
| C-Br | Stretch | 500 - 700 | Medium to Strong |
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported in the public domain, the solid-state structures of analogous benzoic acid derivatives provide strong indications of its likely packing arrangement. colab.wsresearchgate.netrsc.org
It is highly probable that this compound molecules will form centrosymmetric dimers in the solid state. This is a common and highly stable motif for carboxylic acids, where two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxyl groups. researchgate.net
Chromatographic and Separation Methodologies
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly valuable tool for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most suitable approach for purity assessment and quantitative analysis. rsc.orgnih.govmdpi.comspectrabase.com
In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For the analysis of this compound, a C18 column is a common and effective choice for the stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer (to control the pH and suppress the ionization of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure good separation of the main compound from any potential impurities.
Detection is typically achieved using a UV detector, as the benzene ring in this compound will absorb UV light. The wavelength of maximum absorbance (λ_max) would be determined by running a UV scan of the pure compound.
A typical set of HPLC conditions for the analysis of this compound is proposed in the table below.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 - 20 µL |
By comparing the retention time of the main peak in a sample to that of a certified reference standard, the identity of this compound can be confirmed. The area of the peak is proportional to the concentration of the compound, allowing for quantitative analysis and the determination of purity by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation and Resolution
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering superior performance over traditional High-Performance Liquid Chromatography (HPLC). austinpublishinggroup.com This technique utilizes columns packed with sub-2 µm particles, which, when combined with a system engineered to handle high back-pressures (up to 100 MPa or 15,000 psi), results in dramatic increases in resolution, sensitivity, and speed of analysis. researchgate.netijpda.orgbiomedres.us
For a compound such as this compound, a UPLC method would be invaluable for quality control, stability testing, and impurity profiling. The enhanced resolution allows for the effective separation of the main compound from closely related structural impurities, such as isomers or degradation products, which may not be achievable with standard HPLC. psu.eduresearchgate.net The increased speed, with analysis times potentially reduced by up to nine-fold compared to older HPLC methods, allows for higher throughput in research and manufacturing environments. researchgate.netbiomedres.us
A typical stability-indicating UPLC method for this compound would be developed on a column like an ACQUITY UPLC BEH C18 or BEH Phenyl (e.g., 2.1 x 100 mm, 1.7 µm). ijpda.orgpsu.edujocpr.com The method would employ a gradient elution using a binary mobile phase, such as a buffered aqueous solution and an organic solvent like acetonitrile, to ensure the separation of all relevant substances. jocpr.comscirp.org While specific UPLC application notes for this compound are noted by commercial suppliers, detailed research findings are proprietary. bldpharm.com However, the principles are well-established for similar molecules. psu.edusielc.com
Table 1: Illustrative UPLC Method Parameters for Analysis of a Substituted Benzoic Acid
| Parameter | Typical Value | Purpose |
|---|---|---|
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | Provides high-resolution separation based on hydrophobicity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to control ionization of the carboxylic acid. |
| Mobile Phase B | Acetonitrile | Organic solvent to elute the compound from the reverse-phase column. |
| Flow Rate | 0.4 mL/min | Optimized for efficiency and pressure on a UPLC system. |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak shape. |
| Detection | UV at 242 nm | Wavelength for monitoring the aromatic compound. psu.edu |
| Injection Vol. | 2 µL | Small volume suitable for the sensitivity of UPLC systems. |
| Run Time | < 10 min | Demonstrates the high-speed capability of UPLC. researchgate.net |
Computational Chemistry and Molecular Modeling
Computational chemistry provides profound insights into the intrinsic properties of molecules, complementing experimental data by explaining observed behaviors and predicting new characteristics.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to predict the geometric and electronic properties of molecules like this compound. scispace.com By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), researchers can perform geometry optimization to find the lowest energy conformation of the molecule. nih.govresearchgate.net
These calculations yield precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. For this compound, DFT would be crucial for determining the preferred orientation of the isobutoxy group relative to the benzoic acid plane and the intramolecular interactions that stabilize this conformation. nih.gov Studies on similar molecules, such as other substituted benzoic acids, have successfully used DFT to analyze conformational stability and the influence of substituents on the molecular geometry. dntb.gov.uaresearchgate.net
Table 2: Predicted DFT Output for this compound (Illustrative)
| Parameter | Description | Predicted Significance |
|---|---|---|
| Total Energy | The calculated electronic energy of the optimized geometry. | Used to compare the relative stability of different conformers. |
| Dihedral Angle (C-C-O-C) | The torsion angle of the ether linkage. | Determines the spatial arrangement of the isobutoxy side chain. |
| Bond Length (C-Br) | The distance between the carbon and bromine atoms. | Reflects the electronic influence of the aromatic ring on the halogen. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. vjst.vn |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. vjst.vn |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | An indicator of chemical reactivity and kinetic stability. vjst.vn |
While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions. nih.gov
For this compound, MD simulations could be used to explore its conformational landscape in different environments, such as in an aqueous solution or interacting with a biological membrane model. These simulations can reveal how the flexible isobutoxy chain moves and rotates, and how the molecule as a whole interacts with solvent molecules through hydrogen bonding and other non-covalent forces. nih.gov This information is critical for understanding its solubility, stability, and potential interactions with biological targets.
The electronic structure of a molecule, as calculated by methods like DFT, is fundamental to predicting its chemical reactivity. Key descriptors derived from these calculations include the energies of the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP). researchgate.netvjst.vn
The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more easily polarized and reactive. researchgate.net The MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.govresearchgate.net For this compound, the MEP would likely show negative potential (red/yellow) around the electronegative oxygen atoms of the carboxyl and ether groups, indicating these are sites susceptible to electrophilic attack. nih.gov Conversely, positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group, highlighting it as a site for nucleophilic interaction. nih.gov
Table 3: Key Reactivity Descriptors for a Molecule
| Descriptor | Definition | Implication for Reactivity |
|---|---|---|
| Ionization Potential (I) | Energy required to remove an electron (≈ -E_HOMO). | Lower values indicate a better electron donor. |
| Electron Affinity (A) | Energy released when an electron is added (≈ -E_LUMO). | Higher values indicate a better electron acceptor. |
| Chemical Hardness (η) | Resistance to change in electron distribution ( (I-A)/2 ). | A larger value indicates higher stability and lower reactivity. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Higher values indicate a stronger electrophile. nih.gov |
In addition to quantum chemical calculations, simpler physicochemical descriptors are vital, particularly in the context of medicinal chemistry, for predicting a molecule's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).
Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. wikipedia.orgnih.gov It is a strong predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.govresearchgate.net Molecules with a TPSA below 140 Ų are generally considered to have good potential for oral bioavailability. wikipedia.orgresearchgate.net
LogP is the logarithm of the partition coefficient between n-octanol and water, which measures the lipophilicity (fat-solubility) of a compound. It is a key factor in predicting membrane permeability.
Rotatable Bonds refers to the number of single bonds that are not in a ring and are connected to a non-terminal, non-hydrogen atom. A lower number of rotatable bonds (typically ≤10) is associated with better oral bioavailability.
These properties can be calculated using various software and are essential for assessing the "drug-likeness" of a compound.
Table 4: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Discovery |
|---|---|---|
| Molecular Formula | C₁₁H₁₃BrO₃ | Defines the elemental composition. |
| Molecular Weight | 273.12 g/mol | Falls within the typical range for small molecule drugs (<500). researchgate.net |
| TPSA | 46.53 Ų | Suggests excellent intestinal absorption and blood-brain barrier penetration. wikipedia.orgresearchgate.net |
| LogP | ~3.5-4.0 | Indicates high lipophilicity, favoring membrane permeability. |
| H-Bond Donors | 1 (from -COOH) | Meets criteria for drug-likeness (≤5). researchgate.net |
| H-Bond Acceptors | 3 (from C=O, -O-) | Meets criteria for drug-likeness (≤10). researchgate.net |
| Rotatable Bonds | 4 (in the isobutoxy chain) | Indicates good conformational flexibility, within acceptable limits for bioavailability. |
Iv. Structure Activity Relationship Sar Studies and Molecular Recognition
Influence of Aromatic Substitution Patterns on Biological Activity
The substituents on the benzene (B151609) ring play a critical role in modulating the electronic properties, lipophilicity, and steric profile of the molecule, all of which can significantly influence its biological activity.
The bromine atom at the 5-position (para to the isobutoxy group and meta to the carboxylic acid) has a profound impact on the molecule's physicochemical properties. As a halogen, bromine is an electron-withdrawing group, influencing the acidity of the carboxylic acid. Studies on substituted benzoic acids have shown that halogenation can enhance biological activity. For instance, research on the toxicity of benzoic acids to various organisms indicated that bromo-substituted benzoic acids exhibited higher toxicity compared to their chloro or fluoro counterparts. nih.gov This suggests that the specific properties of bromine, such as its size, polarizability, and ability to participate in halogen bonding, may be crucial for target interaction. The presence of bromine can also increase the lipophilicity of the compound, potentially improving its ability to cross biological membranes.
The placement of the isobutoxy group at the 2-position (ortho to the carboxylic acid) introduces significant steric and conformational effects. This is a classic example of the "ortho effect," where a substituent adjacent to the carboxylic acid group can force it to twist out of the plane of the benzene ring. wikipedia.orgyoutube.com This "Steric Inhibition of Resonance" (SIR) disrupts the conjugation between the carboxyl group and the aromatic ring, which paradoxically increases the acidity of the benzoic acid. wikipedia.orgyoutube.com
Significance of the Carboxylic Acid Moiety in Ligand-Target Interactions
The carboxylic acid functional group is a cornerstone of the biological activity of many pharmaceutical compounds. researchgate.net It is a versatile functional group capable of acting as a hydrogen bond donor and acceptor. nih.gov At physiological pH, the carboxylic acid group is typically ionized, forming a carboxylate anion. This negative charge allows for strong electrostatic or ionic interactions with positively charged residues, such as arginine or lysine, in the active site of a target protein or receptor. researchgate.net
Conformational Flexibility and Stereoelectronic Effects on SAR
The stereoelectronic effects are dominated by the interplay between the ortho-isobutoxy group and the carboxylic acid. As mentioned, steric hindrance from the bulky isobutoxy group forces the carboxylic acid out of the plane of the benzene ring (the ortho effect). wikipedia.orgyoutube.com This has a significant stereoelectronic consequence: it inhibits the resonance of the carboxyl group with the phenyl ring, altering the electronic distribution and increasing the acidity of the carboxyl group. wikipedia.org Furthermore, the proximity of the ether oxygen in the isobutoxy group and the carboxylic acid hydrogen allows for the potential formation of an intramolecular hydrogen bond. nih.govchemistryguru.com.sg This can lock the molecule into a more rigid, planar-like ring structure, which can be highly favorable for binding to specific targets by reducing the entropic penalty of binding.
The following table summarizes the key interactions influenced by the molecule's structure:
| Structural Feature | Effect | Influence on SAR |
|---|---|---|
| 5-Bromo | Electron-withdrawing, Lipophilic, Halogen Bonding Potential | Modulates acidity, enhances membrane permeability, provides specific interactions with target. |
| 2-Isobutoxy Group (ortho) | Steric Bulk, Lipophilicity, Conformational Flexibility | Induces "ortho effect" (SIR), influences molecular shape and fit, enhances membrane permeability. |
| Carboxylic Acid | H-bond Donor/Acceptor, Ionizable (forms carboxylate) | Forms key hydrogen bonds and electrostatic interactions with target, crucial for binding affinity. |
| Intramolecular H-Bonding | Restricts conformation between isobutoxy and carboxylic acid groups | Reduces conformational flexibility, pre-organizes the molecule for binding, lowers entropic penalty. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to build mathematical relationships between the chemical structure of a series of compounds and their biological activity. dergipark.org.trchitkara.edu.innih.gov For a series of analogs of 5-Bromo-2-isobutoxybenzoic acid, a QSAR model could be developed to predict their efficacy and guide the synthesis of more potent molecules.
The development of a QSAR model involves calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as:
Electronic Properties: Hammett constants, dipole moment, partial charges. These would capture the effects of the bromine and isobutoxy groups on the electron density of the aromatic ring and the acidity of the carboxylic acid.
Steric Properties: Molecular weight, molar refractivity, van der Waals volume. These descriptors would quantify the size and shape of the molecule, including the bulk of the substituents.
Lipophilicity (Hydrophobicity): LogP (partition coefficient). This is crucial for predicting membrane permeability and hydrophobic interactions with the target.
Topological Indices: Connectivity indices that describe the branching and connectivity of atoms in the molecule.
Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build an equation that correlates a combination of these descriptors with the observed biological activity (e.g., IC50 values). dergipark.org.tr A robust QSAR model would have high predictive power, as confirmed by internal and external validation techniques. irb.hr Such a model would allow researchers to predict the biological activity of novel, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.
The table below illustrates the types of descriptors that would be used in a hypothetical QSAR study for this class of compounds.
| Descriptor Class | Example Descriptor | Property Modeled |
|---|---|---|
| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing nature of substituents. |
| Steric | Molar Refractivity (MR) | Volume and polarizability of the molecule/substituents. |
| Hydrophobic | LogP | Lipophilicity and potential for membrane transport. |
| Topological | Kier Shape Index (κ) | Molecular shape and branching. |
In Vitro Mechanistic Investigations of this compound Fall Short of Definitive Findings
Despite interest in the therapeutic potential of novel chemical entities, comprehensive in vitro mechanistic data for this compound remains conspicuously absent from the scientific literature. Extensive searches have not yielded specific research findings on its interactions with biological systems at a molecular level. This gap in knowledge prevents a detailed analysis of its potential as a modulator of enzyme activity, its specific protein binding characteristics, or its mechanisms of antimicrobial action.
As of the current date, there is no publicly available research detailing the specific biological and biochemical interactions of this compound. The following sections outline the areas where data is needed to build a scientific profile of this compound.
Biological and Biochemical Interactions in Vitro Mechanistic Investigations
Antimicrobial Activity Mechanisms (Preclinical Investigation)
Exploration of Cellular Targets and Pathways in Microorganisms
Information regarding the specific cellular targets and pathways of this compound in microorganisms is not available in the reviewed scientific literature.
Potential for Membrane Permeability Alteration and Efflux Pump Modulation
There is no available data from the reviewed sources to suggest that this compound alters membrane permeability or modulates efflux pumps in microorganisms. Efflux pumps and membrane permeability are recognized as significant mechanisms of intrinsic antibiotic resistance in various pathogens, including Mycobacterium abscessus and Acinetobacter baumannii. These systems function to extrude antimicrobial agents from the bacterial cell, preventing them from reaching their intracellular targets. However, studies specifically implicating this compound in these processes have not been identified.
Receptor-Mediated Activities (Mechanistic Studies)
Research into the receptor-mediated activities of small molecules provides crucial insights into their therapeutic potential. While direct binding data for this compound with S1P5 and PGE2 receptors is not present in the available literature, a significant area of investigation for structurally related compounds involves the inhibition of protein-protein interactions, particularly the c-Myc-Max heterodimer.
Receptor Binding and Functional Assays for Activation or Antagonism (e.g., S1P5, PGE2 receptors, c-Myc-Max)
The transcription factor c-Myc is a critical regulator of cellular processes, including cell growth, proliferation, metabolism, and apoptosis. To be functionally active, c-Myc must form a heterodimer with its partner, Max. This dimerization creates a functional DNA-binding domain that recognizes specific E-box sequences in the promoter regions of target genes, thereby activating their transcription. The dysregulation of c-Myc is a hallmark of many human cancers, making the c-Myc-Max interaction an attractive target for therapeutic intervention.
The strategy of inhibiting this protein-protein interaction with small molecules aims to prevent the formation of the functional c-Myc-Max complex, thus inhibiting its transcriptional activity. Challenges in this area include the large, flat, and relatively featureless interface between the two proteins. Despite these hurdles, several small molecule inhibitors have been identified that disrupt the c-Myc-Max dimerization or prevent the complex from binding to DNA.
While no specific binding data for this compound as a c-Myc-Max inhibitor is available in the reviewed literature, the table below lists examples of other small molecules that have been investigated for this mechanism.
Table 1: Examples of c-Myc-Max Interaction Inhibitors
| Compound | Mechanism of Action | Reported IC₅₀/Kₔ |
|---|---|---|
| 10058-F4 | Inhibits c-Myc-Max heterodimerization. | - |
| 10074-G5 | Binds to the bHLH-ZIP domain of c-Myc, inhibiting dimerization with Max. | IC₅₀ = 146 µM; Kₔ = 2.8 µM |
| MYCi975 | Disrupts the MYC/MAX interaction, promoting MYC degradation. | - |
| KI-MS2-008 | Modulates Myc-driven transcription. | IC₅₀ = 1.28 µM |
| VPC-70063 | Inhibits Myc-Max transcriptional activity. | IC₅₀ = 8.9 µM |
This table is illustrative of compounds targeting the c-Myc-Max pathway and does not imply that this compound shares this activity. Data sourced from multiple references.
Regarding other potential targets, no public data was found detailing the binding or functional activity of this compound at the Sphingosine-1-phosphate receptor 5 (S1P5) or Prostaglandin E2 (PGE2) receptors.
Investigation of Downstream Intracellular Signaling Cascades
The inhibition of the c-Myc-Max protein-protein interaction is expected to have significant consequences on downstream intracellular signaling pathways that are normally driven by c-Myc. The c-Myc-Max heterodimer controls the expression of up to 15% of all human genes, highlighting its central role in cellular function.
By preventing c-Myc-Max from binding to E-box sequences, a small molecule inhibitor would effectively suppress the transcription of a wide array of target genes. These genes are critically involved in:
Cell Cycle Progression: c-Myc promotes cell cycle entry and progression by upregulating genes encoding cyclins and cyclin-dependent kinases (CDKs) while downregulating CDK inhibitors. Inhibition of c-Myc can lead to cell cycle arrest.
Apoptosis: The role of c-Myc in apoptosis is complex. While it can promote apoptosis under certain conditions (e.g., low growth factors), its inhibition in cancer cells often triggers programmed cell death. Some inhibitors have been shown to induce caspase-3-dependent apoptosis.
Metabolism: c-Myc is a key regulator of metabolic pathways, including glycolysis and glutaminolysis, to support rapid cell growth and proliferation. Its inhibition would likely revert these metabolic shifts.
Telomerase Activity: c-Myc can activate the transcription of telomerase reverse transcriptase (hTERT), contributing to cellular immortalization. Blocking this function would impact the long-term proliferative potential of cancer cells.
Therefore, a functional inhibitor of the c-Myc-Max interaction, such as the compounds listed in Table 1, would be expected to decrease the expression of c-Myc target genes (e.g., CAD, ODC1, NOP58), leading to an anti-proliferative and pro-apoptotic cellular response.
Vi. Emerging Research Applications and Academic Patent Landscape Analysis
Applications as Chemical Probes for Biological Systems and Pathway Elucidation
While direct applications of 5-Bromo-2-isobutoxybenzoic acid as a chemical probe are not extensively documented in current literature, the broader class of substituted benzoic acids has been employed to investigate biological systems. researchgate.netcdnsciencepub.comnih.gov Chemical probes are small molecules used to study and manipulate biological processes. The specific substitution pattern of this compound, featuring a halogen atom and an ether linkage, provides handles for the introduction of reporter groups, such as fluorophores or affinity tags, which are essential for tracking the molecule within a cell or identifying its binding partners.
For instance, benzoic acid derivatives have been used to study the proteostasis network, which is crucial for cellular health and becomes dysfunctional in aging and various diseases. nih.govresearchgate.net Specifically, certain derivatives have been shown to modulate the activity of the ubiquitin-proteasome and autophagy-lysosome pathways. nih.govresearchgate.net The structural features of this compound make it a candidate for the development of novel probes to further explore these and other biological pathways. The bromo substituent, for example, can be utilized in photoaffinity labeling experiments to covalently link the probe to its target protein upon UV irradiation, thereby enabling target identification.
Scaffold for Medicinal Chemistry and Drug Discovery (Academic Perspective)
The substituted benzoic acid framework is a well-established scaffold in medicinal chemistry, serving as the foundation for a wide array of therapeutic agents. byjus.com The specific structure of this compound offers several advantages for drug design. The carboxylic acid group can participate in key hydrogen bonding interactions with biological targets, while the bromine atom and isobutoxy group can be modified to fine-tune the molecule's steric and electronic properties, as well as its lipophilicity and metabolic stability.
The design and synthesis of novel analogues based on the this compound scaffold is a promising avenue for discovering new drugs. By systematically modifying the isobutoxy group, for example, by introducing different alkyl or aryl substituents, chemists can explore the size and shape of the binding pocket of a target protein. Furthermore, the bromine atom can be replaced with other functional groups through various cross-coupling reactions, allowing for the introduction of diverse chemical functionalities to enhance biological activity and selectivity.
Research on other substituted benzoic acids has demonstrated the success of this approach. For instance, the modification of benzoic acid derivatives has led to the development of potent inhibitors for various enzymes and receptors. scielo.brlorarichards.com These studies provide a roadmap for the rational design of novel analogues of this compound with potentially improved therapeutic properties.
A significant application of this compound and its close structural relatives is their role as key intermediates in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. google.com SGLT2 inhibitors are a class of drugs used to treat type 2 diabetes by promoting the excretion of glucose in the urine. google.com
Specifically, the structurally similar compound, 5-bromo-2-chlorobenzoic acid, is a widely cited starting material in the synthesis of empagliflozin, a prominent SGLT2 inhibitor. google.com The synthesis typically involves a Friedel-Crafts acylation reaction between the acid chloride of the benzoic acid derivative and a substituted aromatic ring, followed by several other transformations. google.com Given its structural similarity, this compound can serve as a valuable alternative intermediate, potentially offering advantages in terms of reaction conditions or the properties of the final product.
Academic Examination of Patent Literature Pertaining to this compound and Structurally Related Compounds
An analysis of the patent landscape provides valuable insights into the industrial importance and synthetic challenges associated with this compound and related compounds. Patents in this area are primarily focused on the efficient and scalable synthesis of SGLT2 inhibitors.
Patent documents reveal various synthetic strategies for preparing SGLT2 inhibitors from intermediates like 5-bromo-2-chlorobenzoic acid. google.com A common approach involves the conversion of the benzoic acid to its corresponding acid chloride, followed by a Lewis acid-catalyzed Friedel-Crafts acylation.
A significant challenge highlighted in the patent literature is ensuring the purity of the final active pharmaceutical ingredient (API). Impurities can arise from side reactions during the synthesis, such as the formation of regioisomers during the acylation step, or from the incomplete removal of catalysts and reagents. google.com Therefore, patents often describe detailed purification methods, including crystallization and chromatography, to achieve the high purity required for pharmaceutical use. The nature of the isobutoxy group in this compound may influence the impurity profile and require specific optimization of purification protocols.
Beyond SGLT2 inhibitors, academic research has identified a broad range of therapeutic targets for compounds structurally analogous to this compound. This highlights the potential for this scaffold to be repurposed for other diseases.
| Therapeutic Target/Area | Description |
| Anti-cancer | Substituted benzoic acids have been investigated as inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, which are overexpressed in many cancers. |
| Antiviral | Benzoic acid derivatives have been designed as inhibitors of influenza neuraminidase, an enzyme crucial for the release of new virus particles from infected cells. |
| Metabolic Diseases | As discussed, these compounds are key intermediates for SGLT2 inhibitors used in the treatment of type 2 diabetes. |
| Neurological Disorders | Novel benzoic acid derivatives have been evaluated as multi-target inhibitors for enzymes like acetylcholinesterase and carbonic anhydrases, which are implicated in Alzheimer's disease. |
| Inflammatory Diseases | The benzoic acid scaffold has been utilized to develop agonists for the LPA2 receptor, which has potential applications in treating inflammatory conditions. |
This diverse range of biological activities underscores the versatility of the substituted benzoic acid scaffold and suggests that this compound and its derivatives represent a promising area for future drug discovery efforts.
Future Directions in Fundamental and Applied Chemical Research
The future research trajectory for this compound is poised to expand, driven by the foundational knowledge of its chemical reactivity and the demonstrated applications of related compounds.
In the realm of fundamental research , a deeper investigation into the nuanced effects of the isobutoxy group on the reactivity of the carboxylic acid and the bromine atom is warranted. Detailed kinetic and mechanistic studies of its participation in various coupling reactions could unveil novel synthetic methodologies. Furthermore, exploring the synthesis of a library of derivatives by modifying both the isobutoxy chain and the substituent at the 5-position will provide a valuable toolkit for medicinal chemists and material scientists.
In applied chemical research , the most promising future direction lies in its application as a scaffold in drug discovery. The benzoic acid moiety is a common feature in many biologically active compounds, and the specific substitution pattern of this compound offers a unique starting point for the design of novel therapeutics. nih.govbenthamscience.com Recent reviews have highlighted the potential of benzoic acid derivatives in the development of anticancer agents, suggesting a fertile ground for the exploration of new compounds derived from this scaffold. nih.govbenthamscience.comresearchgate.netpreprints.org
Another significant area for future applied research is in materials science . The incorporation of this compound into polymer backbones or as a ligand for metal-organic frameworks (MOFs) could lead to materials with tailored thermal, optical, or mechanical properties. aaronchem.com The aromatic core and the potential for further functionalization make it an attractive candidate for the development of advanced materials.
The following table summarizes the potential future research directions for this compound:
| Research Area | Focus | Potential Applications |
| Fundamental Chemical Research | Mechanistic studies of coupling reactions | Development of novel synthetic methods |
| Synthesis of derivative libraries | Providing tools for drug discovery and materials science | |
| Applied Chemical Research (Medicinal Chemistry) | Scaffold for novel drug candidates | Anticancer agents, anti-inflammatory drugs, antidiabetic drugs |
| Applied Chemical Research (Materials Science) | Monomer for polymer synthesis | Advanced polymers with tailored properties |
| Ligand for Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, sensing |
Q & A
Basic Research Question
- Structural Confirmation :
- Purity Analysis :
- HPLC : Reverse-phase methods (C18 column, acetonitrile/water mobile phase) to detect impurities >1% .
- Melting Point : Compare observed values (e.g., 160–165°C) with literature to assess crystallinity .
How can researchers resolve contradictions in reported physical properties (e.g., melting points) of this compound derivatives?
Advanced Research Question
Discrepancies in properties like melting points may arise from:
- Polymorphism : Recrystallization in different solvents (e.g., ethanol vs. hexane) can yield distinct crystalline forms. X-ray diffraction can identify polymorphs .
- Impurity Profiles : Trace solvents or byproducts (e.g., unreacted bromo precursors) alter thermal behavior. Combustion analysis (CHN) and TGA can quantify impurities .
- Methodological Variations : Standardize synthesis/purification protocols across labs to ensure reproducibility.
What role does this compound play in designing bioactive compounds, and how can its derivatives be optimized?
Advanced Research Question
- Pharmaceutical Applications : The compound serves as a precursor for:
- Derivative Optimization :
How can computational methods predict the reactivity of this compound in substitution reactions?
Advanced Research Question
- DFT Calculations : Model transition states to predict regioselectivity in SNAr reactions. For example, calculate activation energies for bromine substitution at C5 vs. other positions .
- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. toluene) on reaction pathways .
- Docking Studies : Screen derivatives for binding affinity to target proteins (e.g., COX-2 for anti-inflammatory applications) .
What strategies mitigate side reactions during the synthesis of this compound?
Basic Research Question
- Protecting Groups : Temporarily protect the carboxylic acid (e.g., as a methyl ester) during bromination to prevent decarboxylation .
- Catalyst Selection : Use Pd₂(dba)₃/Xantphos for coupling steps to minimize homocoupling byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the target compound .
How does steric hindrance from the isobutoxy group influence the compound’s reactivity in further functionalization?
Advanced Research Question
- Steric Effects : The bulky isobutoxy group at C2 directs electrophilic substitution to C5 (para to the alkoxy group). Kinetic studies using Hammett constants (σ⁺) quantify this directing effect .
- Cross-Coupling Limitations : Suzuki-Miyaura reactions at C5 may require bulky ligands (e.g., SPhos) to overcome steric barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
